molecular formula C12H15N3O2S B8040073 3-[4-(2-Propan-2-ylidenehydrazinyl)phenyl]sulfonylpropanenitrile

3-[4-(2-Propan-2-ylidenehydrazinyl)phenyl]sulfonylpropanenitrile

Cat. No.: B8040073
M. Wt: 265.33 g/mol
InChI Key: AIZGHPZPPNTLBM-UHFFFAOYSA-N
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Description

3-[4-(2-Propan-2-ylidenehydrazinyl)phenyl]sulfonylpropanenitrile is an organic compound that features a sulfonyl group, a nitrile group, and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Propan-2-ylidenehydrazinyl)phenyl]sulfonylpropanenitrile typically involves the reaction of 4-(2-Propan-2-ylidenehydrazinyl)benzenesulfonyl chloride with propanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Propan-2-ylidenehydrazinyl)phenyl]sulfonylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique functional groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl and nitrile groups are known to be bioactive.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(2-Propan-2-ylidenehydrazinyl)phenyl]sulfonylpropanenitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. The exact pathways and targets are still under investigation, but these interactions are believed to play a key role in its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Propan-2-ylidenehydrazinyl)benzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    3-(4-Sulfamoylphenyl)propanenitrile: Another sulfonyl-containing nitrile compound with similar reactivity.

Uniqueness

3-[4-(2-Propan-2-ylidenehydrazinyl)phenyl]sulfonylpropanenitrile is unique due to the presence of both a hydrazinyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-[4-(2-propan-2-ylidenehydrazinyl)phenyl]sulfonylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-10(2)14-15-11-4-6-12(7-5-11)18(16,17)9-3-8-13/h4-7,15H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZGHPZPPNTLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)S(=O)(=O)CCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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